2-[5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
2-[5-(4-Methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methyl-1,2-dihydrophthalazin-1-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonylpiperazine group, a nitrophenyl group, and a dihydrophthalazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methyl-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the methanesulfonylpiperazine moiety, nitration of the phenyl ring, and subsequent coupling with the dihydrophthalazinone core. Reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The methanesulfonylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-[5-(4-Methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonylpiperazine group is known to interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. Overall, the compound’s effects are mediated through a combination of these interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Compared to these similar compounds, 2-[5-(4-methanesulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methyl-1,2-dihydrophthalazin-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-14-16-5-3-4-6-17(16)20(26)24(21-14)19-13-15(7-8-18(19)25(27)28)22-9-11-23(12-10-22)31(2,29)30/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJYBOYFQOSIOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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